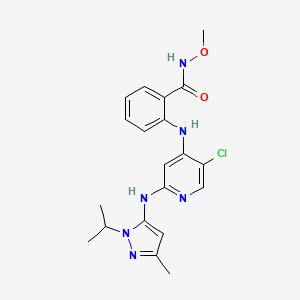![molecular formula C18H13N3OS2 B612061 (5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one CAS No. 872573-93-8](/img/structure/B612061.png)
(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antioxidant, Antibacterial, and Antifungal Activity: A study synthesized a series of compounds, including analogues of the specified compound, which were evaluated for in vitro antioxidant, antibacterial, and antifungal activities (Adhikari et al., 2012).
Reactivity and Derivative Formation: Research focused on the synthesis of related compounds and explored their reactivity, leading to the formation of various derivatives with potential biological applications (Aleksandrov et al., 2020).
Synthesis of Novel Compounds: A study reported the reaction of related quinoline-2,4-diones with isothiocyanates, yielding novel compounds potentially useful in various applications (Klásek et al., 2010).
Anticancer Activity: A study synthesized and screened thiazolidinone derivatives, similar to the specified compound, for their anticancer activity, demonstrating selective action on certain cancer cell lines (Kaminskyy et al., 2015).
Antimicrobial Agents: Research on thiazolidinone derivatives, which are structurally related, evaluated their antimicrobial activity against various bacterial and fungal strains (Patel et al., 2012).
Protein Kinase Inhibition: A study synthesized libraries of thiazolidin-4-ones and thiazol-4(5H)-ones, assessing their activity against protein kinases, identifying potential treatments for neurological or oncological disorders (Bourahla et al., 2021).
IBS Treatment: TZB-30878, a compound with similar structural motifs, was studied for its potential as a treatment for diarrhea-predominant irritable bowel syndrome, showing efficacy in an IBS-like animal model (Tamaoki et al., 2007).
Novel Antimicrobial Agents: Another study synthesized quinazolin-4-ones connected to 1,3-thiazole and evaluated them as anti-tubercular agents, showing promising antibacterial activity (Nagaladinne et al., 2020).
properties
IUPAC Name |
(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMRFUGOINFDQ-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

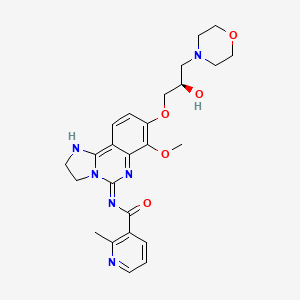
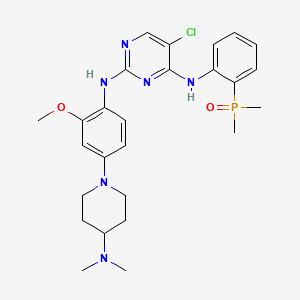
![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
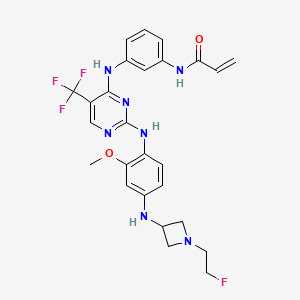
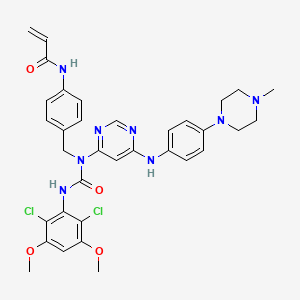
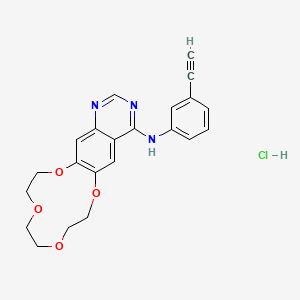
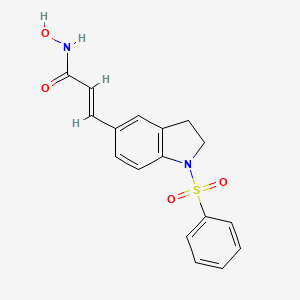
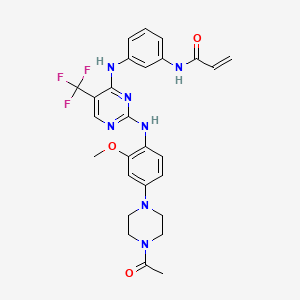
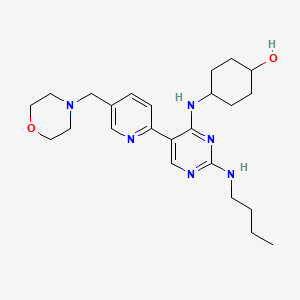
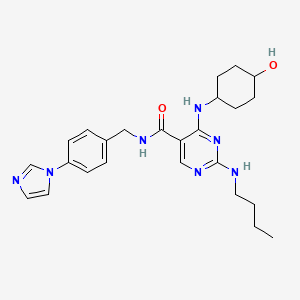
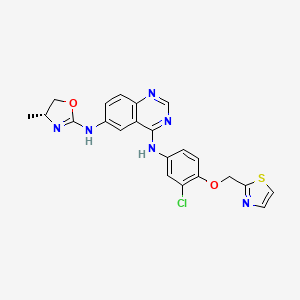
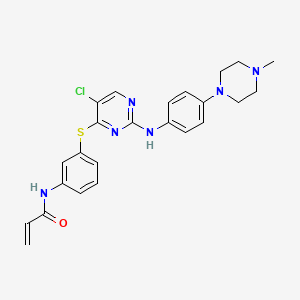
![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)
